2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride consists of a piperidine ring attached to an ethyl group, which is further connected to a 3-methylbutanoate group . The compound has a molecular weight of 249.78 g/mol.Scientific Research Applications
1. Chemical and Sensory Characteristics in Wines
Ethyl 2-hydroxy-3-methylbutanoate, related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, has been studied for its chemical and sensory characteristics in wines. It was identified as a potential marker of lactic acid bacteria esterase activity in wines. The study found the predominant presence of the R enantiomer in red and white wines. However, concentrations found in wines were considerably below the detection threshold, indicating no direct effect of these compounds on fruity aroma modulation in wines (Gammacurta et al., 2018).
2. Biosynthesis in Fruits
A study on the biosynthesis of 2-methylbutanoate esters, closely related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, in apples, revealed significant differences in products and product distributions between two apple cultivars. This research enhances the understanding of fruit aroma compounds, providing insights into the biosynthetic origins and interconversions of these esters in fruits (Rowan et al., 1996).
3. Anticancer Agent Synthesis
Research focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, as promising anticancer agents. Certain synthesized compounds demonstrated strong anticancer potential relative to doxorubicin, used as a reference (Rehman et al., 2018).
4. Enzymatic Synthesis in Pharmaceutical Intermediates
The chemo-enzymatic elaboration of compounds related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has been explored as an alternative approach in the synthesis of pharmaceutical intermediates, specifically for the side chain of furaquinocin D. This process involved stereoselective chemical and enzymatic reactions, highlighting the potential of enzymatic methods in the synthesis of complex pharmaceutical intermediates (Akeboshi et al., 1998).
5. Impact on Wine Aroma
The distribution and organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine, closely related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, have been studied. These compounds have been found to contribute to black-berry-fruit descriptors in wine aroma, enhancing the perception of fruity aromas in the matrices studied (Lytra et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2-piperidin-4-ylethyl 3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-5-11-3-6-13-7-4-11;/h10-11,13H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOWRCAQRWSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219948-58-9 | |
Record name | Butanoic acid, 3-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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